molecular formula C14H28N2O5S B1407933 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1447123-00-3

4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1407933
CAS No.: 1447123-00-3
M. Wt: 336.45 g/mol
InChI Key: PENAVADERCHJCW-UHFFFAOYSA-N
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Description

4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a methanesulfonyloxyethyl-methyl-amino substituent at the 4-position and a tert-butyl carbamate group at the 1-position. The methanesulfonyloxy (mesyloxy) group is a key reactive site, enabling nucleophilic displacement reactions, while the tert-butyl ester enhances solubility and stability during synthetic processes. This compound is typically utilized as an intermediate in pharmaceutical synthesis, particularly for introducing functionalized piperidine moieties into drug candidates .

Properties

IUPAC Name

tert-butyl 4-[methyl(2-methylsulfonyloxyethyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5S/c1-14(2,3)21-13(17)16-8-6-12(7-9-16)15(4)10-11-20-22(5,18)19/h12H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAVADERCHJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design :
    • The compound serves as a scaffold for developing new therapeutic agents. Its piperidine ring structure is common in many pharmaceuticals, providing a versatile platform for modifications to enhance efficacy and reduce toxicity .
  • Inhibitory Activity :
    • Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes, including those involved in inflammatory processes. For instance, modifications to the methanesulfonyl group have shown promise in enhancing the potency of inhibitors targeting intercellular adhesion molecules .
  • Antihistamine Properties :
    • Some studies have suggested that piperidine derivatives can act as antihistamines. The structural modifications present in 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester could potentially lead to the development of new antihistamine drugs that are more effective and have fewer side effects compared to existing options .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps, including:

  • Palladium-mediated cross-coupling reactions : This method allows for the introduction of various substituents on the piperidine ring, which can significantly alter the compound's biological properties .
  • Reductive amination : This technique is often used to attach amine groups to the piperidine structure, enhancing its pharmacological profile.

Case Studies

  • Inhibition Studies :
    • A study demonstrated that derivatives of this compound could inhibit neutrophil migration in an interleukin-1 induced paw inflammation model in mice. This suggests potential applications in treating inflammatory diseases such as arthritis .
  • Antimicrobial Activity :
    • Another research project explored the antimicrobial properties of similar piperidine derivatives, indicating that modifications to the methanesulfonyloxy group can enhance their effectiveness against various pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structurally related compounds share the piperidine-1-carboxylic acid tert-butyl ester core but differ in substituents at the 4-position. Below is a systematic comparison based on functional groups, reactivity, and applications.

Sulfonyl/Sulfonyloxy-Substituted Piperidine Derivatives

4-Methylsulfonyl-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Contains a methylsulfonyl group directly attached to the piperidine ring.
  • Synthesis : Prepared via nucleophilic substitution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester with sodium thiomethoxide in dimethylformamide at 80°C .
  • Reactivity : The methylsulfonyl group is electron-withdrawing, stabilizing intermediates during further functionalization.
  • Applications : Used as a precursor for sulfonamide-linked pharmaceuticals.
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester
  • Structure: Piperazine analog with methanesulfonyl and dimethylaminomethyl groups.
  • Synthesis : Derived via reductive amination of 3-formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester with dimethylamine hydrochloride .
  • Key Difference : The piperazine ring offers two nitrogen atoms for additional derivatization, enhancing versatility in drug design compared to piperidine analogs.

Chloroacetyl/Aminoacetyl-Substituted Derivatives

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • Structure: Features a chloroacetyl group linked to the methylamino substituent.
  • Reactivity : The chloroacetyl group serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols).
  • Applications : Intermediate in synthesizing kinase inhibitors or covalent-binding probes .
4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • Structure: Contains an amino-propionyl group, introducing a chiral center.
  • Synthesis: Likely involves coupling of Boc-protected amino acids with methylamino-piperidine intermediates.
  • Key Difference: The amino group enables conjugation with carboxylic acids or participation in peptide bond formation, making it valuable for prodrug development .

Heterocyclic and Aromatic Substituents

4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • Structure: Pyrimidine ring appended via a methylamino linker.
  • Reactivity : The chloro and methylthio groups on the pyrimidine allow for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications: Potential use in kinase inhibitors targeting cancer therapies .
4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Complex aromatic system with multiple substituents.
  • Key Difference : The extended aromatic system enhances binding affinity to hydrophobic enzyme pockets, relevant in tyrosine kinase inhibition .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights Applications Reference ID
Target Compound C₁₅H₂₈N₂O₅S Methanesulfonyloxyethyl, tert-butyl Nucleophilic displacement Pharmaceutical intermediate
4-Methylsulfonyl-piperidine-1-carboxylic acid tert-butyl ester C₁₁H₂₁NO₄S Methylsulfonyl Stabilizes intermediates Sulfonamide synthesis
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester C₁₃H₂₂ClN₂O₃ Chloroacetyl Electrophilic substitution Covalent inhibitor development
4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester C₁₄H₂₇N₃O₃ Amino-propionyl Peptide conjugation Prodrug synthesis
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester C₁₆H₂₄ClN₅O₂S Pyrimidine, methylthio Cross-coupling reactions Kinase inhibitors

Preparation Methods

Synthesis of tert-Butyl 4-(Methanesulfonyloxymethyl)piperidine-1-carboxylate

The synthesis of this key intermediate is well-documented in patent literature and chemical syntheses, notably in patents and research articles:

Reaction Step Conditions Yield / Notes Reference
Protection of piperidine nitrogen with tert-butyl carbamate React piperidine with di-tert-butyl dicarbonate (Boc anhydride) Quantitative ,
Alkylation with 4-(chloromethyl)-methanesulfonate or related sulfonate esters Reaction with methylsulfonyloxymethyl chloride or similar sulfonates in the presence of base (e.g., potassium carbonate) 95% yield ,,
Purification via extraction and chromatography Standard organic workup Confirmed purity ,,

Reaction Scheme:

Piperidine → (Boc protection) → tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate → (Reaction with methylsulfonyloxymethyl chloride) → tert-Butyl 4-(methanesulfonyloxymethyl)piperidine-1-carboxylate

Key Reaction Conditions

  • Base: Potassium carbonate or cesium carbonate to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Solvent: N,N-Dimethylformamide (DMF) or tert-butyl methyl ether (TBME) to solubilize reactants.
  • Temperature: Typically reflux conditions (~80–100°C).
  • Time: Ranges from 2 to 24 hours depending on scale.

Functionalization with Methylamino and Ethyl Groups

Following the formation of the sulfonate ester, further functionalization involves nucleophilic substitution or coupling reactions to introduce the aminoethyl moiety:

Method Reagents & Conditions Outcome Reference
Nucleophilic substitution Reaction with methylamine derivatives in the presence of base Formation of aminoalkyl derivatives ,
Coupling with amino acids Using coupling agents (e.g., EDC, DCC) Formation of amide bonds Not explicitly detailed but standard in peptide synthesis

The aminoethyl group is introduced via nucleophilic attack on the sulfonate ester, often under mild basic conditions, leading to the desired amino-functionalized piperidine derivative.

Esterification to Form the tert-Butyl Ester

The final step involves esterification of the carboxylic acid with tert-butyl alcohol, typically under acidic or neutral conditions:

Reaction Conditions Reagents Notes Reference
Use of tert-butyl alcohol with activating agents (e.g., DCC or EDC) In the presence of catalytic DMAP or similar Yields high purity
Direct esterification under reflux Acid catalysis (e.g., HCl or p-toluenesulfonic acid) Less common for tert-butyl esters Less preferred ,

The esterification ensures the compound's stability and suitability for pharmaceutical applications.

Summary of Key Data and Reaction Parameters

Parameter Details Reference
Starting Material Piperidine derivatives with protected amino groups ,,
Reagents Methylsulfonyloxymethyl chloride, Boc anhydride, bases (K2CO3, Cs2CO3) ,,
Solvents DMF, TBME, Ethanol ,,
Reaction Temperatures 80°C – 100°C ,,
Yields Typically 90–95% for key steps ,,
Purification Organic extraction, chromatography ,,

Research Findings and Industrial Relevance

The synthesis methods outlined are optimized for scalability and high yield, with patent literature emphasizing industrial applicability. The use of protected piperidine derivatives and sulfonate esters allows for selective functionalization, which is crucial in pharmaceutical manufacturing. The reaction conditions are mild and compatible with large-scale synthesis, reducing costs and improving safety profiles.

Notes and Recommendations

  • Reaction Monitoring: TLC and NMR are essential for tracking the progress of sulfonate ester formation and subsequent coupling reactions.
  • Purity Control: Chromatography and recrystallization are recommended to ensure high purity of intermediates.
  • Safety Precautions: Handling sulfonyl chlorides and strong bases requires appropriate protective measures due to their corrosive nature.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

  • Step 1 : Reacting a tert-butyl-protected piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with a methanesulfonyloxy-ethyl-methyl-amine derivative.
  • Step 2 : Using coupling agents like EDC/HOBt or Mitsunobu conditions for amine-ester linkages .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is typical .

Basic: How should this compound be characterized to confirm its structure?

Key analytical methods include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H+^+] expected at m/z ~375) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .

Basic: What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the sulfonate ester .

Advanced: How can reaction yields be optimized for its synthesis?

  • Catalyst Screening : Test bases like triethylamine (TEA) or DMAP to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., sulfonate ester formation) to minimize side reactions .

Advanced: What strategies are effective for tert-butyl (Boc) deprotection?

  • Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 hr, RT) for Boc removal .
  • Neutralization : Quench with aqueous NaHCO3_3 post-deprotection to stabilize the free amine .

Advanced: How should researchers address stability issues during storage?

  • Degradation Analysis : Monitor via HPLC every 3 months; hydrolytic degradation of the sulfonate ester is a key risk .
  • Stabilizers : Add molecular sieves (3Å) to storage containers to absorb moisture .

Advanced: How to resolve contradictory toxicity data in literature?

  • Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) if SDS data are unavailable .
  • Cross-Referencing : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives with LD50_{50} ~500 mg/kg in rodents) .

Advanced: What methodologies assess its biological activity in drug discovery?

  • Enzyme Assays : Screen against target proteases or kinases (IC50_{50} determination) using fluorescence-based substrates .
  • Structure-Activity Relationship (SAR) : Modify the methanesulfonyloxy group to evaluate electronic effects on binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

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